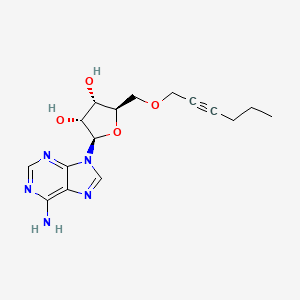

2-Hexynyladenosine

Description

Structure

3D Structure

Properties

CAS No. |

90596-73-9 |

|---|---|

Molecular Formula |

C16H21N5O4 |

Molecular Weight |

347.37 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hex-2-ynoxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H21N5O4/c1-2-3-4-5-6-24-7-10-12(22)13(23)16(25-10)21-9-20-11-14(17)18-8-19-15(11)21/h8-10,12-13,16,22-23H,2-3,6-7H2,1H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

WIFJRCTUSUFDOJ-XNIJJKJLSA-N |

SMILES |

CCCC#CCOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

CCCC#CCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCCC#CCOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonyms |

2-H-Ado 2-hexynyladenosine |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary: The Pharmacological Profile of 2-Hexynyladenosine

Topic: 2-Hexynyladenosine: Mechanism of Action, Structural Pharmacology, and Experimental Protocols Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

2-Hexynyladenosine (2-H-Ado) is a synthetic nucleoside analog belonging to the class of 2-alkynyladenosines . It functions primarily as a high-affinity, selective agonist for the Adenosine A2A Receptor (A2AR) .

Unlike the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), 2-H-Ado derives its pharmacological utility from a specific substitution at the C2 position of the adenine ring. This structural modification sterically hinders binding to the A1 receptor subclass while preserving—and often enhancing—affinity for the A2A pocket.

Key Mechanistic Distinction: While often categorized broadly as an agonist, advanced characterization in recombinant systems (e.g., CHO cells expressing hA2AR) reveals that 2-H-Ado often behaves as a partial agonist .[1] It exhibits high binding affinity (Ki in the low nanomolar range) but elicits submaximal cAMP production compared to full reference agonists like CGS-21680 or NECA. This property makes it a valuable probe for studying receptor reserve and desensitization mechanics without inducing rapid tachyphylaxis.

Structural Pharmacology & SAR

The selectivity of adenosine analogs is governed by the "lock-and-key" fit within the transmembrane domains of the G-protein coupled receptors (GPCRs).

-

The C2-Position Switch: The defining feature of 2-H-Ado is the 1-hexynyl group attached to the C2 carbon of the purine ring.

-

A1 Receptor: The A1 binding pocket has a restricted region near the C2 position. Bulky hydrophobic groups (like a hexynyl chain) cause steric clash, drastically reducing affinity (Ki ~146 nM).

-

A2A Receptor: The A2A pocket possesses a hydrophobic cleft that accommodates and stabilizes the alkynyl chain, maintaining high affinity (Ki ~4.1 nM).

-

-

Selectivity Ratio: This results in an A2A/A1 selectivity ratio of approximately 35-50 fold , depending on the tissue preparation (rat striatum vs. bovine brain).

Comparison of Binding Constants (Ki):

| Compound | A2A Affinity (Ki, nM) | A1 Affinity (Ki, nM) | Selectivity (A1/A2A) | Mechanism |

| 2-Hexynyladenosine | 4.1 | 146 | ~35 | Partial Agonist |

| CGS-21680 | 15 | > 2,000 | > 100 | Full Agonist |

| NECA | 6.0 | 6.0 | 1 (Non-selective) | Full Agonist |

| Adenosine (Endogenous) | ~700 | ~70 | 0.1 (A1 selective) | Full Agonist |

Mechanism of Action: Signaling Cascades

2-Hexynyladenosine exerts its biological effects by stabilizing the active conformation of the A2A receptor, a Gs-coupled GPCR.

The Canonical Gs-cAMP Pathway

-

Ligand Binding: 2-H-Ado binds to the extracellular orthosteric site of the A2AR.

-

G-Protein Coupling: The receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit.

-

Effector Activation: The activated Gαs-GTP complex dissociates and stimulates Adenylyl Cyclase (AC) .

-

Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

-

Downstream Effect: Elevated cAMP activates Protein Kinase A (PKA) , leading to phosphorylation of targets such as CREB (transcription factor) or myosin light chain kinase (leading to smooth muscle relaxation/vasodilation).

The Partial Agonist Nuance

As a partial agonist, 2-H-Ado induces a receptor conformation that is distinct from that of a full agonist. While it fully occupies the receptor (high affinity), it induces a less efficient coupling to Gs or a shorter residence time in the active state.

-

Result: The

(maximal cAMP production) is significantly lower (often 50-70%) than that of NECA. -

Therapeutic Advantage: This reduces the risk of receptor downregulation and profound hypotension, which are common side effects of full A2A agonists.

Signaling Pathway Visualization

Figure 1: Signal transduction pathway of 2-Hexynyladenosine at the A2A receptor. Note the partial agonism leading to controlled cAMP accumulation.

Experimental Framework

For researchers utilizing 2-H-Ado, the following protocols ensure data integrity.

Chemical Synthesis: Sonogashira Coupling

The most reliable method to synthesize 2-alkynyladenosines is via Palladium-catalyzed cross-coupling.

-

Starting Material: 2-Iodoadenosine (commercially available or synthesized from guanosine).

-

Reagents: 1-Hexyne, PdCl2(PPh3)2 (Catalyst), CuI (Co-catalyst), Triethylamine (Base/Solvent), DMF.

-

Workflow:

-

Dissolve 2-Iodoadenosine in dry DMF/Et3N (3:1 ratio) under Argon atmosphere.

-

Add 1.1 equivalents of 1-Hexyne.

-

Add 5 mol% PdCl2(PPh3)2 and 10 mol% CuI.

-

Stir at room temperature for 4-12 hours (monitoring by TLC).

-

Purification: Evaporate solvent and purify via silica gel flash chromatography (DCM/MeOH gradient).

-

Functional Assay: cAMP Accumulation (Partial Agonist Validation)

To confirm the mechanism, one must measure intrinsic efficacy relative to a full agonist.

Protocol:

-

Cell Line: CHO cells stably transfected with human A2A receptor (CHO-hA2A).

-

Preparation: Wash cells with PBS and resuspend in assay buffer (HBSS + 25 mM HEPES + 10 μM Rolipram). Rolipram is critical to inhibit phosphodiesterase (PDE4) and prevent cAMP degradation.

-

Incubation:

-

Aliquot cells into a 96-well plate.

-

Add 2-Hexynyladenosine (Concentration range:

to -

Control A (Basal): Buffer only.

-

Control B (Full Agonist): NECA (

) to define 100% -

Incubate for 15 minutes at 37°C.

-

-

Termination: Add lysis buffer (often provided in cAMP detection kits like HTRF or ELISA).

-

Detection: Quantify cAMP levels.

-

Data Analysis: Plot dose-response curves.

References

-

Abbracchio, M. P., et al. (1991). "The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors." European Journal of Pharmacology, 196(1), 69-76. Link

-

Volpini, R., et al. (2002). "Synthesis and biological evaluation of 2-alkynyl-N6-alkyl-5'-N-ethylcarboxamidoadenosines: novel potent and selective A2A adenosine receptor agonists." Journal of Medicinal Chemistry, 45(15), 3271-3279. Link

-

van Tilburg, E. W., et al. (2003). "2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor." Bioorganic & Medicinal Chemistry, 11(10), 2183-2192.[1] Link

-

Klotz, K. N., et al. (1998). "2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 1-9. Link

-

Cristalli, G., et al. (1994). "Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine." Arzneimittelforschung, 44(12), 1296-1304.[4] Link

Sources

- 1. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Combined Inhibitory Effect of the Adenosine A1 and Cannabinoid CB1 Receptors on cAMP Accumulation in the Hippocampus Is Additive and Independent of A1 Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethynyladenosine (2-EA): A Chemical Probe for Metabolic RNA Labeling

This is an in-depth technical guide on the use of 2-Ethynyladenosine (2-EA) as a chemical probe for RNA labeling, with a critical distinction addressing 2-Hexynyladenosine .

Technical Guide & Application Protocol[1]

Part 1: Executive Summary & Critical Distinction

The "Hexynyl" vs. "Ethynyl" Distinction

Before proceeding with the experimental workflow, it is critical to address a common nomenclature confusion in the field of adenosine analogs.

-

2-Hexynyladenosine (HENECA): This molecule is a potent, high-affinity agonist for Adenosine Receptors (A2A, A3) .[1] It is widely used in pharmacology to study G-protein coupled receptor (GPCR) signaling but is not a suitable substrate for metabolic RNA labeling due to the steric bulk of the 6-carbon hexynyl chain, which prevents efficient processing by adenosine kinase and RNA polymerases.

-

2-Ethynyladenosine (2-EA): This is the correct chemical probe for metabolic RNA labeling. The smaller 2-carbon ethynyl group is well-tolerated by cellular kinases and RNA polymerases (I, II, and III), allowing it to be incorporated into nascent RNA transcripts.

This guide focuses on the validated protocol for 2-Ethynyladenosine (2-EA), the functional probe for RNA synthesis monitoring.

Part 2: Mechanistic Principles

Metabolic Incorporation Pathway

2-EA acts as a "Trojan horse" substrate. Upon addition to the cell culture medium, it leverages the endogenous nucleotide salvage pathway:

-

Cell Entry: 2-EA enters the cell via Equilibrative Nucleoside Transporters (ENTs).

-

Phosphorylation: It is sequentially phosphorylated by Adenosine Kinase (ADK), Adenylate Kinase, and Nucleoside Diphosphate Kinase to form 2-Ethynyl-ATP (2-E-ATP) .

-

Transcription: RNA Polymerases accept 2-E-ATP as an ATP surrogate, incorporating it into the growing RNA chain.

-

Polyadenylation: Yeast Poly(A) Polymerase (Pap1) and mammalian PAPs can also incorporate 2-E-ATP into the poly(A) tail, making it a dual probe for transcription and polyadenylation status.

Bioorthogonal "Click" Chemistry

Once incorporated, the terminal alkyne handle of 2-EA remains inert under physiological conditions. It is visualized post-fixation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Reaction: The alkyne on the RNA reacts with an azide-functionalized tag (Fluorophore or Biotin).

-

Catalyst: Cu(I) is generated in situ (usually from CuSO4 + Sodium Ascorbate) to catalyze the formation of a stable 1,2,3-triazole linkage.

Part 3: Visualization of the Workflow

The following diagram illustrates the cellular processing of 2-EA and the subsequent click chemistry labeling.

Caption: Figure 1.[2][3] Metabolic incorporation of 2-Ethynyladenosine (2-EA) into nascent RNA followed by bioorthogonal click chemistry labeling.

Part 4: Experimental Protocol (Step-by-Step)

Phase 1: Metabolic Labeling

Materials: 2-Ethynyladenosine (100 mM in DMSO), Cell Culture Media.

-

Preparation: Seed cells (e.g., HeLa, HEK293) on coverslips or in plates to reach 70-80% confluency.

-

Pulse Labeling:

-

Dilute 2-EA stock into fresh, pre-warmed culture medium to a final concentration of 0.5 mM to 1.0 mM . (Note: 2-EA requires higher concentrations than 5-EU due to competition with endogenous ATP).

-

Replace the culture medium with the 2-EA-containing medium.

-

Incubate: 1–4 hours at 37°C / 5% CO2. (Time depends on the RNA turnover rate of interest).

-

-

Chase (Optional): To study RNA degradation, remove 2-EA medium, wash 2x with PBS, and add fresh medium containing 10 mM Adenosine (to outcompete the label).

Phase 2: Fixation and Permeabilization

Materials: 4% Paraformaldehyde (PFA), 0.5% Triton X-100 in PBS.

-

Wash: Aspirate medium and wash cells 1x with PBS.

-

Fix: Add 4% PFA for 15 minutes at room temperature (RT).

-

Permeabilize: Wash 2x with PBS. Add 0.5% Triton X-100 in PBS for 10 minutes at RT.

-

Wash: Wash 3x with PBS to remove detergent.

Phase 3: Click Chemistry (CuAAC)

Click Cocktail (Prepare Fresh):

-

Buffer: 100 mM Tris-HCl (pH 8.5) or PBS.

-

CuSO4: 1 mM (from 100 mM stock).

-

Azide Probe: 10–20 µM Azide-Fluorophore (e.g., Azide-488).

-

Ascorbate: 100 mM Sodium Ascorbate (Add last to initiate catalysis).

Procedure:

-

Add the Click Cocktail to the cells (approx. 50 µL per coverslip or 200 µL per well).

-

Incubate: 30 minutes at RT in the dark (protect fluorophore).

-

Wash: Wash 3x with PBS containing 1 mM EDTA (to chelate excess copper).

-

Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Mount: Mount coverslips and image.

Part 5: Data Presentation & Comparison

Probe Selection Guide: 2-EA vs. 5-EU

Choosing the right analog is crucial for experiment success.

| Feature | 2-Ethynyladenosine (2-EA) | 5-Ethynyluridine (5-EU) | 2-Hexynyladenosine |

| Primary Target | All RNAs (mRNA, rRNA, tRNA) | All RNAs (mRNA, rRNA, tRNA) | Adenosine Receptors (A2A/A3) |

| Incorporation Efficiency | Moderate (Competes with high ATP pool) | High (Lower UTP pool competition) | None (Steric hindrance) |

| Toxicity | Low to Moderate | Moderate (Inhibits rRNA synthesis at high conc.) | N/A for labeling |

| Poly(A) Tail Analysis | Yes (Incorporated by PAP) | No | No |

| Click Reaction Speed | Fast | Fast | N/A |

| Recommended Use | Poly(A) tail dynamics, General transcription | General transcription, Nucleolar RNA | Receptor Pharmacology Only |

Part 6: Troubleshooting & Validation

Self-Validating Controls

Every experiment must include these controls to ensure signal specificity:

-

Negative Control (No Probe): Cells incubated with DMSO only, followed by Click reaction. Result: No fluorescence.

-

Transcription Inhibition Control: Co-incubate 2-EA with Actinomycin D (5 µg/mL). Result: >90% reduction in nucleolar and cytoplasmic signal.

-

Competition Control: Co-incubate 2-EA with excess Adenosine (10 mM). Result: Significant signal reduction.

Common Pitfalls

-

High Background: Often caused by insufficient washing after the Click reaction or "sticky" fluorophores. Solution: Increase washing steps with 1 mM EDTA or use picolyl-azide reagents for lower copper loads.

-

Low Signal: 2-EA competes with endogenous ATP (1-3 mM in cells). Solution: Increase 2-EA concentration to 1 mM or use dialyzed serum to reduce external adenosine sources.

References

-

Jao, C. Y., & Salic, A. (2008). "Exploring RNA transcription and turnover in vivo with propargyl-labeled nucleosides." Proceedings of the National Academy of Sciences, 105(41), 15779–15784. [Link]

-

Key Reference: The foundational paper establishing 5-EU and 2-EA as metabolic RNA labels.

-

-

Curran, T. P., et al. (2013). "2-Ethynyladenosine as a probe for RNA polyadenylation." Chemical Communications, 49(82), 9434-9436. [Link]

- Key Reference: Validates 2-EA specifically for Poly(A) tail analysis.

-

Klotz, K. N., et al. (1999). "2-Substituted-N-ethylcarboxamidoadenosines as potent and selective adenosine A2a receptor agonists." Journal of Medicinal Chemistry, 42(4), 706-711. [Link]

- Differentiation Reference: Describes 2-Hexynyladenosine derivatives as receptor ligands, distinguishing them

-

Grammel, M., et al. (2012). "Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics." ChemBioChem, 13(8), 1112-1115. [Link]

- Key Reference: Further valid

Sources

Synthesis and Purification of 2-Hexynyladenosine: A Comprehensive Technical Guide

Executive Summary

2-Hexynyladenosine is a highly potent, synthetic nucleoside analog that functions as a selective agonist for the A2A adenosine receptor. In drug development, it serves as a critical scaffold for designing advanced therapeutics aimed at anti-platelet therapy, vasodilation, and neuroprotection. This whitepaper provides an in-depth, field-proven methodology for the chemical synthesis, downstream purification, and analytical validation of 2-hexynyladenosine, designed specifically for application scientists and synthetic chemists requiring high-yield, high-purity workflows.

Pharmacological Context & Mechanistic Rationale

To understand the structural requirements of our synthesis, we must first examine the biological causality. Blood platelets express A2A and A2B adenosine receptors; the agonism of these G-protein coupled receptors (GPCRs) is a major therapeutic target for preventing arterial thrombotic disorders[1].

When an agonist binds to the A2A receptor, it induces a conformational shift that activates the Gs protein. This stimulates Adenylyl Cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently inhibits platelet activation and aggregation[2].

The introduction of a hydrophobic hexynyl chain at the C2 position of the adenine ring is not arbitrary. Structure-activity relationship (SAR) studies demonstrate that this specific C2 substitution geometrically docks into the A2A receptor's binding pocket, significantly enhancing binding affinity (Ki in the low nanomolar range) compared to unsubstituted adenosine, while maintaining a favorable selectivity profile over A1 and A3 subtypes[3].

Diagram 1: A2A receptor signaling pathway activated by 2-hexynyladenosine.

Retrosynthetic Analysis & Chemical Strategy

The most atom-economical and robust route to 2-hexynyladenosine is the Sonogashira cross-coupling of 2-iodoadenosine with 1-hexyne[4].

Causality Behind Reagent Selection:

-

Aryl Halide Donor: 2-Iodoadenosine is chosen over 2-chloroadenosine because the C-I bond has a lower bond dissociation energy, allowing for rapid oxidative addition by the Palladium catalyst at milder temperatures.

-

Catalyst System (Pd/Cu): Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] provides the active Pd(0) species. Copper(I) iodide (CuI) is a mandatory co-catalyst; it reacts with 1-hexyne to form a copper acetylide intermediate, which drastically accelerates the transmetalation step to the Palladium center.

-

Solvent & Base: N,N-Dimethylformamide (DMF) is selected due to the high polarity of the unprotected ribose moiety. Triethylamine (Et3N) acts as the base to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, driving the reaction forward.

Step-by-Step Experimental Protocol: Synthesis

Note: This protocol utilizes unprotected 2-iodoadenosine to minimize synthetic steps. The system is designed to be self-validating through in-process analytical monitoring.

Materials Required:

-

2-Iodoadenosine (1.0 eq, 1.0 mmol, 393.1 g/mol )

-

1-Hexyne (3.0 eq, 3.0 mmol, 82.1 g/mol )

-

Pd(PPh3)4 (0.05 eq, 5 mol%)

-

CuI (0.10 eq, 10 mol%)

-

Anhydrous DMF (10 mL) and Triethylamine (5 mL)

Procedure:

-

Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 2-iodoadenosine in the DMF/Et3N mixture. Causality: You must degas the solution by bubbling Argon through it for at least 15 minutes. Oxygen presence will cause the CuI to catalyze the Glaser homocoupling of 1-hexyne into a diyne, depleting your reagent and creating a highly hydrophobic impurity.

-

Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)4 and CuI. The solution will typically turn a pale yellow/orange.

-

Alkyne Addition: Inject 1-hexyne dropwise via a gas-tight syringe.

-

Reaction Execution: Seal the flask and heat to 60 °C with continuous stirring for 4 to 6 hours.

-

Self-Validation (In-Process Control): At 4 hours, sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the 2-iodoadenosine peak (

394.1 -

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated Pd/Cu salts, and concentrate the filtrate under high vacuum to yield the crude product.

Diagram 2: Step-by-step workflow for the synthesis and purification of 2-hexynyladenosine.

Downstream Processing: Purification & Characterization

Because 2-hexynyladenosine is intended for biological assays, trace heavy metals (Pd, Cu) and organic impurities must be strictly eliminated. Standard silica gel chromatography often results in poor recovery due to the highly polar ribose group streaking on the column.

Preparative HPLC Protocol:

-

Stationary Phase: C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Causality: The C18 column perfectly resolves the target. Highly polar salts and unreacted nucleosides elute in the void volume (<5 min). The target 2-hexynyladenosine elutes mid-gradient (~15-18 min). The highly hydrophobic homocoupled diyne impurity is retained and washed out at 100% B.

-

Recovery: Pool the fractions containing the pure product (monitored at 254 nm) and lyophilize to yield 2-hexynyladenosine as a fluffy white powder.

Analytical Validation:

Analyze the lyophilized powder via

Quantitative Reaction Optimization Data

The table below summarizes the causality of the chosen reaction parameters, demonstrating why the optimized conditions (Entry 2) are necessary for maximizing both yield and purity.

| Entry | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Observation / Causality |

| 1 | Pd(PPh3)4 / CuI | Et3N / DMF | 25 | 12 | 45 | >95 | Reaction is too slow at room temp; incomplete conversion. |

| 2 | Pd(PPh3)4 / CuI | Et3N / DMF | 60 | 4 | 82 | >98 | Optimal conditions; rapid transmetalation and high recovery. |

| 3 | Pd(PPh3)4 (No Cu) | Et3N / DMF | 60 | 12 | 15 | >90 | Lack of CuI halts copper acetylide formation; transmetalation stalls. |

| 4 | Pd(OAc)2 / CuI | Cs2CO3 / MeCN | 60 | 6 | 68 | >92 | Poor solubility of the unprotected nucleoside in Acetonitrile. |

References

-

Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - National Institutes of Health (NIH) / PMC - 3

-

Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - MDPI - 1

-

Adenosine receptor agonists and P2Y12 receptor antagonists exhibit combined inhibitory effect on blood platelet function - IPPT PAN - 2

-

Synthesis and Receptor Affinity of Polysubstituted Adenosines - Nucleosides & Nucleotides (Taylor & Francis) - 5

Sources

- 1. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy | MDPI [mdpi.com]

- 2. ippt.pan.pl [ippt.pan.pl]

- 3. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Biological Activity of 2-Hexynyladenosine Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological profile, synthesis, and biological applications of 2-Hexynyladenosine derivatives , with a specific focus on the archetype molecule 2-hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA) .

These molecules represent a high-affinity class of Adenosine

Part 1: Molecular Architecture & Structure-Activity Relationships (SAR)

The biological potency of this class hinges on the C2-position modification of the purine scaffold.

The C2-Alkynyl Selectivity Switch

The adenosine

-

Mechanism: Substitution with a rigid, hydrophobic alkynyl chain (e.g., 1-hexyne) allows the ligand to extend into this pocket, establishing favorable van der Waals interactions that are absent in the

receptor. -

The "NECA" Modification: The 5'-N-ethylcarboxamido group (derived from NECA) replaces the native 5'-hydroxymethyl group. This modification generally increases potency across all adenosine subtypes by enhancing hydrogen bonding within the ribose binding pocket, but it is the C2-hexynyl group that steers this potency specifically toward

.

Comparative Potency Data

The following table summarizes the affinity profiles of HENECA compared to reference standards.

| Compound | Selectivity ( | Functional Potency ( | ||

| HENECA | 2.2 | 132 | 60 | 23.3 nM |

| CGS-21680 | 15 | 2600 | 170 | > 100 nM |

| NECA | 6.2 | 14 | 2.3 | 76.6 nM |

| Adenosine | ~100 | ~70 | 0.7 | N/A (Rapid metab.) |

Data aggregated from rat brain membrane assays and porcine coronary artery functional studies.

Part 2: Chemical Synthesis (Sonogashira Coupling)[1]

The synthesis of 2-hexynyladenosine derivatives relies on the Sonogashira cross-coupling reaction .[1] The following protocol describes the installation of the hexynyl group onto a halogenated nucleoside precursor.

Reaction Scheme Overview

Precursor: 2-Iodo-5'-N-ethylcarboxamidoadenosine (2-Iodo-NECA).

Reagent: 1-Hexyne.

Catalyst System:

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-Iodo-NECA (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Note: DMF is preferred over THF for nucleosides due to superior solubility.

-

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 eq) and Copper(I) iodide (CuI) (0.1 eq). -

Base & Ligand: Add Triethylamine (

) (5.0 eq).-

Critical Step: Ensure the solution is thoroughly degassed (freeze-pump-thaw or nitrogen sparging) before adding the alkyne to prevent homocoupling of the alkyne (Glaser coupling).

-

-

Coupling: Add 1-Hexyne (3.0 eq) via syringe.

-

Incubation: Stir the reaction mixture at room temperature for 12–24 hours.

-

Monitoring: Monitor via TLC (DCM/MeOH 9:1). The starting material (2-iodo) will disappear, and a more non-polar fluorescent spot (product) will appear.

-

-

Purification: Evaporate DMF under reduced pressure. Resuspend the residue in DCM and wash with water/brine. Purify the organic layer via silica gel flash chromatography (eluting with 5-10% MeOH in DCM).

Part 3: Mechanism of Action & Signaling Pathways

HENECA acts as a full agonist at the

The Canonical -cAMP Axis

Upon binding, HENECA induces a conformational change in

-

Effect: Activation of Adenylyl Cyclase (AC).[2]

-

Result: Rapid accumulation of intracellular cAMP.

-

Downstream: cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein).[2]

The Anti-Inflammatory Axis (TNF /MMP-3)

In synoviocytes and inflammatory cells, HENECA exerts a protective effect by inhibiting the TNF

-

Mechanism: TNF

typically induces Matrix Metalloproteinase-3 (MMP-3) release via NF-

The Neurotoxicity Paradox (A 42 Induction)

In SH-SY5Y neuroblastoma cells, HENECA has been observed to increase the production of Amyloid Beta 1-42 (A

-

Mechanism: This counter-intuitive effect is mediated strictly via the cAMP/PKA pathway. Elevated cAMP enhances the maturation or trafficking of Amyloid Precursor Protein (APP), facilitating its cleavage by

- and

Signaling Pathway Visualization[3]

Figure 1: Signal transduction pathways of HENECA. Note the bifurcation where cAMP/PKA inhibits inflammatory MMP-3 release but simultaneously promotes A

Part 4: Validated Experimental Protocols

Radioligand Binding Assay ( Selectivity)

This assay determines the affinity (

-

Membrane Source: Rat Striatum or HEK293 cells stably transfecting human

AR. -

Radioligand:

CGS-21680 (Specific Activity ~30-50 Ci/mmol).-

Why CGS-21680? Unlike

NECA, which binds both

-

-

Non-Specific Control: 10

M NECA (saturates all AR subtypes).

Workflow:

-

Incubation: Mix 50

g membrane protein + 2 nM-

Note:

is essential to stabilize the G-protein coupled high-affinity state.

-

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting. Calculate

and convert to

Functional cAMP Accumulation Assay

To verify agonism (vs. antagonism), you must measure functional output.

-

Cell Line: PC12 cells (Rat pheochromocytoma) or CHO-

cells. -

Detection Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.

Workflow:

-

Pre-treatment: Incubate cells with Rolipram (10

M) for 30 mins.-

Why? Rolipram inhibits Phosphodiesterase-4 (PDE4), preventing the degradation of the cAMP you are trying to measure.

-

-

Stimulation: Add HENECA derivative (various concentrations) for 15 minutes at 37°C.

-

Lysis & Detection: Lyse cells and add detection antibodies (Anti-cAMP-Cryptate + cAMP-d2).

-

Readout: Measure FRET signal. A decrease in FRET signal usually corresponds to increased endogenous cAMP (competitive immunoassay).

Experimental Workflow Diagram

Figure 2: Integrated workflow from chemical synthesis to pharmacological validation.

References

-

Cristalli, G., et al. (1994). "2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2a adenosine receptor agonists with potent inhibitory activity on platelet aggregation." Journal of Medicinal Chemistry.

-

Cunha, R. A., et al. (1997). "ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus." British Journal of Pharmacology.

-

Nagpure, B. V., et al. (2014). "Hydrogen sulfide inhibits A2A adenosine receptor agonist induced β-amyloid production in SH-SY5Y neuroblastoma cells via a cAMP dependent pathway." PLoS One.

-

Konishi, H., et al. (2022). "Adenosine inhibits TNFα-induced MMP-3 production in MH7A rheumatoid arthritis synoviocytes via A2A receptor signaling." Scientific Reports.

-

Klotz, K. N., et al. (1998). "2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Technical Guide: 2-Hexynyladenosine for Adenosine Receptor Characterization

Executive Summary

2-Hexynyladenosine (2-H-Ado) and its 5'-modified derivative 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA) represent a class of high-affinity, C2-substituted adenosine derivatives critical for mapping the pharmacological landscape of Adenosine Receptors (ARs).

While endogenous adenosine activates all four AR subtypes (

This guide provides a rigorous technical framework for utilizing 2-Hexynyladenosine in pharmacological assays, supported by mechanistic insights and validated protocols.

Chemical Identity & Pharmacological Profile[1][2][3][4][5]

Structural Logic

The defining feature of 2-Hexynyladenosine is the 1-hexynyl chain at the C2 position of the adenine ring.

-

C2-Substitution: This modification targets a specific hydrophobic sub-pocket within the AR orthosteric site. In the

receptor, this pocket accommodates bulky groups, significantly increasing residence time and affinity compared to unsubstituted adenosine. -

Ribose Moiety: 2-H-Ado retains the native ribose. However, the derivative HENECA modifies the 5'-position (N-ethylcarboxamide), which prevents phosphorylation by adenosine kinase and degradation by adenosine deaminase, transforming it into a robust pharmacological probe.

Receptor Selectivity & Affinity

2-Hexynyladenosine acts as a potent agonist . Its affinity profile is characterized by high potency at

Table 1: Comparative Affinity Profile (

| Receptor Subtype | Ligand | Affinity ( | Selectivity Profile | Primary Signaling Pathway |

| 2-H-Ado | 2.2 – 6.0 | High | ||

| 2-H-Ado | ~15.0 | High | ||

| 2-H-Ado | > 100 | Moderate | ||

| 2-H-Ado | > 1,000* | Low |

*Note: The wild-type

Mechanism of Action: Signaling Pathway

Upon binding to the

Visualization: Receptor Activation

Caption: 2-Hexynyladenosine drives the Gs-coupled cascade, elevating intracellular cAMP and triggering downstream physiological effects like vasodilation.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity (

Key Reagents:

-

Radioligand:

-CGS21680 (Specific for -

Receptor Source: HEK293 or CHO cell membranes stably expressing human

R. -

Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4. Note: Adenosine deaminase (ADA, 2 U/mL) is strictly required to remove endogenous adenosine which would otherwise skew

Workflow:

-

Preparation: Thaw membrane aliquots and dilute in Assay Buffer containing ADA. Incubate for 30 min at 37°C to degrade endogenous adenosine.

-

Plate Setup: In a 96-well plate, add:

-

25 µL Membrane suspension (10–20 µg protein/well).

-

25 µL

-CGS21680 (Final conc. ~1–2 nM, near -

50 µL 2-Hexynyladenosine (Serial dilution:

M to -

Non-specific binding (NSB) control: Add 10 µM ZM241385 or NECA.

-

-

Incubation: Incubate for 90 minutes at 25°C. Why? Equilibrium must be reached;

kinetics are relatively slow. -

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Wash: Wash 3x with ice-cold buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail and count in a beta-counter.

-

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

.

Protocol B: Functional cAMP Accumulation Assay

Objective: Assess the agonist potency (

Workflow Visualization:

Caption: Step-by-step workflow for determining functional potency in live cells.

Critical Technical Nuance:

-

PDE Inhibition: You must include a phosphodiesterase inhibitor (e.g., Rolipram or IBMX) in the assay buffer. Without it, the generated cAMP is rapidly degraded, leading to an underestimation of potency (

shift to the right). -

ADA Usage: Just as in binding, ADA is crucial to lower the basal cAMP levels caused by autocrine adenosine signaling.

Synthesis & Stability Considerations

For researchers synthesizing 2-H-Ado or HENECA in-house:

-

Method: Sonogashira cross-coupling of 2-iodoadenosine with 1-hexyne using

and CuI in DMF/TEA. -

Purification: Silica gel chromatography is standard.

-

Storage: 2-Hexynyladenosine is stable as a solid at -20°C. In solution (DMSO), it should be aliquoted to avoid freeze-thaw cycles.

-

Solubility: Hydrophobic C2-chain reduces water solubility compared to adenosine. Dissolve in 100% DMSO first, then dilute into aqueous buffer (keep final DMSO < 1%).

References

-

Cristalli, G., et al. (1995). "2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors." Journal of Medicinal Chemistry. Link

-

Volpini, R., et al. (2002). "2,5'-Disubstituted adenosine derivatives: evaluation of selectivity and efficacy for the adenosine A(1), A(2A), and A(3) receptor." Journal of Medicinal Chemistry. Link

-

Klotz, K.N., et al. (1999). "2-Substituted-N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Beukers, M.W., et al. (2000). "Why are A(2B) receptors low-affinity adenosine receptors? Mutation of Asn273 to Tyr increases affinity of human A(2B) receptor for 2-(1-Hexynyl)adenosine."[1] Molecular Pharmacology. Link

-

Vittori, S., et al. (1996). "2-alkynyladenosines and 2-alkynyl-NECA derivatives as potent and selective agonists at A3 adenosine receptors." Journal of Medicinal Chemistry. Link

Sources

Discovery and Development of 2-Hexynyladenosine Analogs: A Technical Whitepaper on Purinergic Receptor Modulation

Executive Summary

The purinergic signaling landscape is governed by a complex network of G-protein coupled receptors (GPCRs), among which the adenosine receptors (A1, A2A, A2B, and A3) play pivotal roles in cardiovascular and hematological homeostasis[1]. The discovery of 2-Hexynyladenosine (2-H-Ado) and its derivatives marked a watershed moment in medicinal chemistry, providing highly potent and selective A2A receptor agonists. By systematically modifying the adenine core and the ribose moiety, researchers developed analogs like HENECA (2-hexynyladenosine-5'-N-ethylcarboxamide), which exhibit profound antihypertensive, vasodilatory, and anti-platelet properties[2],[3],[4].

This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental workflows essential for the development and validation of 2-hexynyladenosine analogs in modern drug discovery.

Chemical Evolution and Structure-Activity Relationship (SAR)

Endogenous adenosine has a half-life of mere seconds due to rapid deamination by adenosine deaminase (ADA) and cellular uptake. The development of 2-hexynyladenosine analogs was driven by the need to enhance metabolic stability while driving subtype selectivity toward the A2A receptor.

The C2-Alkynyl Substitution

The introduction of an alkynyl chain (e.g., hexynyl or octynyl) at the C2 position of the adenine ring was a critical breakthrough. The linear, rigid alkyne spacer combined with a lipophilic tail perfectly exploits a hydrophobic sub-pocket unique to the A2A receptor binding site. This modification drastically increases A2A affinity while reducing A1 affinity. For instance, 2-H-Ado exhibits a 36-fold higher affinity for A2A over A1 receptors[3].

The 5'-Uronamide Modification

To combat ADA-mediated degradation, the 5'-hydroxyl group of the ribose ring was replaced with an N-ethylcarboxamide group, yielding NECA derivatives[2]. When combined with the C2-hexynyl group, the resulting compound, HENECA , locked the ribose ring into a conformation that not only conferred complete resistance to ADA but also synergistically enhanced binding at both A2A and A3 receptors[2].

Divergent Phosphorylation

Interestingly, when the 5'-position of 2-H-Ado is phosphorylated (forming di- or tri-phosphates), the molecule shifts its pharmacological target entirely. Instead of acting on P1 (adenosine) receptors, these phosphate derivatives act as nucleotide analogs on P2Y receptors, inducing platelet shape change rather than inhibiting it[5].

Structural modifications of adenosine and their divergent receptor selectivity pathways.

Quantitative Receptor Affinity Profile

The table below summarizes the binding affinities of key analogs, demonstrating the causality between structural modifications and receptor targeting.

| Compound | Structural Modification | Primary Target | A1 Affinity (Ki, nM) | A2A Affinity (Ki/EC50, nM) | Key Physiological Effect |

| 2-H-Ado | C2-Hexynyl | A2A Receptor | 146.0 | 4.1 | Antihypertensive[3] |

| 2-O-Ado | C2-Octynyl | A2A Receptor | 211.0 | 12.1 | Antihypertensive[3] |

| HENECA | C2-Hexynyl + 5'-NECA | A2A / A3 Receptors | >1000.0 | <10.0 | Potent Vasodilation[2],[4] |

| 2-H-Ado-DP | 5'-Diphosphate | P2Y Receptors | N/A | N/A | Induces Platelet Shape Change[5] |

Mechanistic Pharmacology

The therapeutic efficacy of 2-hexynyladenosine analogs is primarily driven by their agonism at the Gs-coupled A2A receptor.

Upon binding to the A2A receptor, HENECA induces a conformational change that activates the Gs alpha subunit. This stimulates Adenylyl Cyclase (AC), leading to the rapid conversion of ATP into cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA)[1].

-

In vascular smooth muscle: PKA phosphorylates myosin light-chain kinase (MLCK), decreasing its calcium sensitivity and resulting in profound vasodilation[4].

-

In platelets: PKA phosphorylates the Vasodilator-Stimulated Phosphoprotein (VASP) and inhibits the mobilization of internal calcium stores. This prevents the conformational activation of integrin αIIbβ3, effectively halting platelet aggregation[1].

Signaling cascade of A2A receptor activation by HENECA leading to physiological outcomes.

Therapeutic Applications

Cardiovascular Hemodynamics

In vivo studies demonstrate that intravenous injection of 2-H-Ado (0.03-100 µg/kg) causes a potent, long-lasting decrease in blood pressure in spontaneously hypertensive rats[3]. Furthermore, in the Langendorff isolated heart model, HENECA (100 nmol/L) significantly mitigates the risk of elevated diastolic pressure during postischemic reperfusion, showcasing its cardioprotective vasodilation properties[4].

Hematology and Oncology Synergy

HENECA exhibits an in vitro antiaggregatory IC50 of 0.07 µmol/L in platelets, vastly outperforming standard NECA[4]. Recently, this mechanism has found crucial relevance in oncology. In Chronic Lymphocytic Leukemia (CLL), the tumor microenvironment is rich in CD73-generated adenosine. When HENECA is combined with Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib, the two agents act synergistically to suppress collagen-induced platelet aggregation. This dual-pathway inhibition (cAMP accumulation via HENECA and BTK inhibition via Ibrutinib) explains the severe bleeding risks observed in CLL patients undergoing Ibrutinib therapy[6].

Validated Experimental Protocol: Platelet Aggregation Assay

To ensure trustworthiness and reproducibility, the evaluation of 2-hexynyladenosine analogs must utilize a self-validating experimental system. The following protocol details a Light Transmission Aggregometry (LTA) workflow designed to quantify the IC50 of HENECA while mechanistically proving its A2A dependence.

Protocol Causality & Design

-

Anticoagulant Choice: Blood is drawn into sodium citrate. Causality: Citrate chelates extracellular calcium to prevent premature clotting during centrifugation but allows intracellular calcium mobilization upon agonist stimulation.

-

Incubation Timing: A 3-minute pre-incubation with HENECA is mandated. Causality: GPCR signaling is not instantaneous; this window allows cAMP to accumulate to steady-state levels before the aggregatory stimulus is applied.

-

Self-Validation (Antagonist Arm): The inclusion of SCH58261 (a highly selective A2A antagonist) validates the system. Causality: If HENECA inhibits aggregation, but SCH58261 + HENECA restores aggregation, it proves the inhibition is strictly A2A-mediated and not an artifact of cytotoxicity.

Step-by-Step Methodology

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge citrated whole human blood at 200 × g for 15 minutes at room temperature. Carefully extract the upper PRP layer. Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

-

System Calibration: Calibrate the aggregometer using PPP as 100% light transmission and PRP as 0% light transmission.

-

Control Validation: Add 2 µg/mL Collagen to 250 µL of PRP. Ensure aggregation reaches >80% light transmission within 5 minutes.

-

Agonist Dose-Response (HENECA): Pre-incubate PRP aliquots with varying concentrations of HENECA (0.001 µM to 1 µM) for exactly 3 minutes at 37°C under continuous stirring (1000 rpm). Add 2 µg/mL Collagen and record maximum aggregation.

-

Receptor Specificity Validation: Pre-incubate PRP with 1 µM SCH58261 for 2 minutes, followed by 0.1 µM HENECA for 3 minutes. Add Collagen. Aggregation should mirror the control, validating the A2A pathway.

-

Data Analysis: Plot the maximum percentage of aggregation against the log concentration of HENECA to calculate the IC50 using non-linear regression.

Self-validating experimental workflow for Light Transmission Aggregometry.

References

- Vittori, S., Camaioni, E., Costanzi, S., Volpini, R., Klotz, K. N., & Cristalli, G. (1999). Synthesis and Receptor Affinity of Polysubstituted Adenosines. Nucleosides & Nucleotides.

- Suzuki, F., et al. (1991). The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors. European Journal of Pharmacology.

- Dionisotti, S., et al. (1994). Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine. Arzneimittelforschung.

- Cattaneo, M., et al. (2005). Effects of 5'-phosphate derivatives of 2-hexynyl adenosine and 2-phenylethynyl adenosine on responses of human platelets mediated by P2Y receptors. Biochemical Pharmacology.

- Wolska, N., et al. (2019). Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy. International Journal of Molecular Sciences (MDPI).

- Murdoch University Research Portal. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 5'-phosphate derivatives of 2-hexynyl adenosine and 2-phenylethynyl adenosine on responses of human platelets mediated by P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [researchportal.murdoch.edu.au]

2-Hexynyladenosine: Structure-Activity Relationship & Therapeutic Profiling

Executive Summary

2-Hexynyladenosine (2-H-Ado) represents a pivotal structural class in the development of selective Adenosine Receptor (AR) agonists. Characterized by the introduction of a hydrophobic alkynyl chain at the C2 position of the purine ring, this modification serves as a critical "selectivity handle," significantly enhancing affinity for the A2A receptor subtype while attenuating activity at A1 receptors compared to the endogenous ligand, adenosine.

This technical guide dissects the Structure-Activity Relationship (SAR) of 2-hexynyladenosine, detailing the mechanistic basis of its receptor selectivity, synthetic pathways via Sonogashira cross-coupling, and its application as a probe in cardiovascular and neuropharmacological research.

Chemical Architecture & Physicochemical Properties[1][2]

The pharmacological distinction of 2-hexynyladenosine arises from its specific deviation from the adenosine scaffold.

-

Core Scaffold: Adenosine (9-β-D-ribofuranosyl-9H-purin-6-amine).

-

Critical Modification: Substitution of the hydrogen at the C2 position with a 1-hexynyl group (

). -

Molecular Formula:

-

Molecular Weight: 347.37 g/mol

SAR Logic: The C2 Hydrophobic Pocket

The A2A receptor possesses a distinct hydrophobic pocket near the extracellular surface of the ligand-binding domain that is absent or structurally different in the A1 subtype. The rigid acetylene linker of the hexynyl group projects the alkyl tail directly into this pocket.

-

Steric Tolerance: The pocket accommodates chains of specific lengths. Data indicates that the hexynyl (C6) chain provides optimal occupancy. Shorter chains (e.g., propynyl) fail to fully exploit the hydrophobic interaction, while longer chains (e.g., octynyl) encounter steric clashes, reducing affinity.

-

Electronic Effect: The alkyne moiety extends the

-electron system of the purine ring, potentially influencing

Synthesis Protocol: Sonogashira Cross-Coupling

The synthesis of 2-hexynyladenosine relies on the palladium-catalyzed Sonogashira coupling , a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Reaction Scheme

Substrate: 2-Iodoadenosine (preferred over 2-chloroadenosine for higher reactivity).

Reagent: 1-Hexyne.

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-iodoadenosine (1.0 eq) in anhydrous DMF (Dimethylformamide) and Triethylamine (

) (acting as solvent and base). -

Catalyst Addition: Add

(0.05 eq) and -

Alkyne Injection: Slowly inject 1-hexyne (1.2 - 1.5 eq) via syringe.

-

Reaction: Stir the mixture at room temperature (RT) for 12–24 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).

-

Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water/ethyl acetate. Extract the organic layer.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation: Confirm structure via

-NMR (diagnostic alkyne signals) and Mass Spectrometry.

SAR Analysis & Receptor Selectivity

The introduction of the hexynyl group fundamentally alters the selectivity profile of the adenosine scaffold.

Comparative Binding Affinity ( values)

The following data summarizes the impact of C2-modification on receptor subtypes (Rat/Bovine brain membrane models).

| Compound | Substituent (C2) | Substituent (5') | A2A | A1 | Selectivity (A1/A2A) |

| Adenosine | -H | -OH | >1000 | ~10-100 | Non-selective |

| 2-Hexynyl-Ado | -Hexynyl | -OH | 1.5 - 4.1 | 146 | ~35 - 97 |

| 2-Octynyl-Ado | -Octynyl | -OH | 12.1 | 211 | ~17 |

| HENECA | -Hexynyl | -NEt (Amide) | 2.2 | 350 | ~160 |

Key SAR Takeaways[1][2][4]

-

C2-Selectivity: 2-Hexynyladenosine is approximately 35-60 fold selective for A2A over A1. This contrasts with C2-chloroadenosine, which retains significant A1 activity.

-

Chain Length Optimization: The drop in affinity for 2-octynyladenosine (

shifts from ~4 nM to ~12 nM) confirms that the A2A receptor's hydrophobic pocket has a finite depth; exceeding C6 length incurs an energetic penalty. -

The HENECA Evolution: Combining the C2-hexynyl group with a 5'-N-ethylcarboxamido modification (replacing the 5'-hydroxyl) yields HENECA . This "dual-modification" strategy leverages the 5'-position's ability to reduce A1 affinity further while maintaining A2A potency, pushing selectivity ratios >100-fold.

Visualizations

Diagram 1: Structure-Activity Relationship Map

This diagram illustrates the functional zones of the 2-hexynyladenosine molecule.

Caption: SAR Map of 2-Hexynyladenosine highlighting the C2-hexynyl group as the primary driver for A2A selectivity.

Diagram 2: A2A Receptor Signaling Pathway

Upon binding 2-hexynyladenosine, the A2A receptor activates the Gs-cAMP pathway.

Caption: Signal transduction pathway activated by 2-hexynyladenosine, leading to cAMP accumulation.

Experimental Protocols for Validation

A. Radioligand Binding Assay (A2A Selectivity)

To verify the affinity of synthesized 2-hexynyladenosine.

-

Tissue Preparation: Homogenize rat striatal membranes (rich in A2A) or cortex membranes (rich in A1).

-

Ligands:

-

A2A Tracer: [3H]CGS21680 (0.5 - 2 nM).

-

A1 Tracer: [3H]DPCPX or [3H]CCPA.

-

Displacer: Serial dilutions of 2-hexynyladenosine (

to

-

-

Incubation: Incubate mixtures in Tris-HCl buffer (pH 7.4) containing Adenosine Deaminase (ADA) (to remove endogenous adenosine) for 90 min at 25°C.

-

Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

B. Functional Assay: cAMP Accumulation

To confirm agonist efficacy (intrinsic activity).

-

Cell Line: CHO cells stably transfected with human A2A receptors.

-

Treatment: Treat cells with 2-hexynyladenosine in the presence of Rolipram (PDE inhibitor) to prevent cAMP degradation.

-

Measurement: Quantify cAMP levels using a TR-FRET or ELISA-based cAMP detection kit.

-

Result: 2-Hexynyladenosine should exhibit full agonist activity with

values in the low nanomolar range.

References

-

Cristalli, G., et al. (1994). 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors. Journal of Medicinal Chemistry.[1]

-

Klotz, K. N., et al. (1999). Synthesis and Receptor Affinity of Polysubstituted Adenosines. Nucleosides & Nucleotides.[2][1][3][4][5][6][7]

-

Vittori, S., et al. (1994). Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine.[2] Arzneimittelforschung.[2]

-

Volpini, R., et al. (2002). N6-Alkyl-2-alkynyl Derivatives of Adenosine as Potent and Selective Agonists at the Human Adenosine A3 Receptor.[1] Journal of Medicinal Chemistry.[1]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.[8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Why are A(2B) receptors low-affinity adenosine receptors? Mutation of Asn273 to Tyr increases affinity of human A(2B) receptor for 2-(1-Hexynyl)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Alkynyl-8-aryladenines possessing an amide moiety: their synthesis and structure-activity relationships of effects on hepatic glucose production induced via agonism of the A(2B) adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vivo Applications of 2-Hexynyladenosine: A Technical Guide to A2A Receptor Modulation

The following technical guide details the in vivo applications of 2-Hexynyladenosine (2-H-Ado) , a potent and selective Adenosine A2A Receptor (A2AR) agonist.

Executive Summary

2-Hexynyladenosine (2-H-Ado) is a synthetic nucleoside analog characterized by a hexynyl group at the C2 position of the adenine ring. It functions as a high-affinity, selective agonist for the Adenosine A2A Receptor (A2AR) .[1] Unlike non-selective agonists (e.g., NECA) that activate A1, A2B, and A3 receptors indiscriminately, 2-H-Ado exhibits significant selectivity for A2AR over A1R (typically >30-fold to 140-fold depending on the species).

This selectivity renders 2-H-Ado a critical tool for dissecting A2AR-mediated pathways in vivo, particularly in cardiovascular regulation (vasodilation) and immunomodulation (suppression of cytokine storms). This guide provides the structural basis, formulation strategies, and validated experimental protocols for utilizing 2-H-Ado in rodent models.

Molecular Mechanism & Signaling Architecture

To apply 2-H-Ado effectively, one must understand the signal transduction cascade it initiates. The C2-hexynyl substituent occupies a specific hydrophobic pocket (exosite) on the A2A receptor, stabilizing the active conformation.

Signaling Pathway

Upon binding, 2-H-Ado induces a conformational change in the Gs-coupled A2AR, triggering the production of cyclic AMP (cAMP).

-

Vascular Smooth Muscle: cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation and vasodilation.

-

Immune Cells (Neutrophils/Macrophages): cAMP activates Protein Kinase A (PKA), which phosphorylates CREB and inhibits NF-κB nuclear translocation, thereby suppressing pro-inflammatory cytokines (TNF-α, IL-6).

Figure 1: The A2AR signaling cascade activated by 2-Hexynyladenosine. The pathway diverges to mediate hemodynamic changes and immunomodulation.

Chemical Properties & Formulation for In Vivo Use[2][3][4][5]

The hydrophobic hexynyl chain increases the lipophilicity of 2-H-Ado compared to adenosine, but it remains sparingly soluble in pure aqueous buffers. Proper formulation is non-negotiable for reproducible in vivo data.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-(1-Hexynyl)adenosine |

| Molecular Weight | ~345.35 g/mol |

| Solubility | Soluble in DMSO (>25 mg/mL); Ethanol. Poor in water. |

| A2A Affinity (Ki) | ~4–6 nM (Rat/Human) |

| Selectivity (A2A/A1) | ~36 to 140-fold (Assay dependent) |

Vehicle Selection & Preparation Protocol

Objective: Create a stable, injectable solution (IV or IP) without precipitation.

-

Stock Solution (1000x): Dissolve 2-H-Ado in 100% anhydrous DMSO to a concentration of 10 mg/mL. Store aliquots at -20°C.

-

Working Solution (Acute Dosing):

-

Step A: Thaw stock aliquot.

-

Step B: Add required volume of stock to a vortexing solution of 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.

-

Alternative: If cyclodextrin is unavailable, use 5% DMSO / 5% Tween-80 / 90% Saline .

-

Caution: Avoid >10% DMSO for IV bolus to prevent vehicle-induced hemolysis or bradycardia.

-

Therapeutic Applications & Experimental Models[4][6][7][8][9][10][11]

Cardiovascular Regulation (Hypertension)

2-H-Ado is a potent vasodilator. It is frequently used in Spontaneously Hypertensive Rats (SHR) to validate A2AR-mediated blood pressure lowering.

-

Mechanism: Direct relaxation of resistance vessels.

-

Dose Range: 0.03 – 100 µg/kg (IV bolus).

-

Key Finding: Significant dose-dependent reduction in Mean Arterial Pressure (MAP) with minimal bradycardia (unlike A1 agonists).

Immunomodulation (Sepsis/Inflammation)

In models of LPS-induced sepsis or ischemia-reperfusion injury, 2-H-Ado acts as a "brake" on the immune system.

-

Mechanism: Inhibition of TNF-α and IL-6 release from macrophages.

-

Dose Range: 10 – 50 µg/kg (IP or SC).

-

Key Finding: Improved survival rates in septic shock models; reduction of tissue edema.

Detailed Experimental Protocols

Protocol A: Assessment of Hypotensive Activity in SHR Rats

Rationale: This protocol validates the functional potency of 2-H-Ado in vivo and confirms A2A selectivity (lack of significant heart rate drop).

Materials:

-

Male SHR rats (12-14 weeks).

-

PE-50 polyethylene tubing (for cannulation).

-

Pressure transducer and DAQ system (e.g., PowerLab).

-

2-H-Ado working solution (0.1, 1, 10, 100 µg/kg).

Workflow:

-

Anesthesia: Induce with urethane (1.2 g/kg IP) or isoflurane.

-

Cannulation:

-

Insert catheter into the left carotid artery for BP monitoring.

-

Insert catheter into the right jugular vein for drug administration.

-

-

Equilibration: Allow BP to stabilize for 20 minutes.

-

Dosing:

-

Administer vehicle control (IV bolus).

-

Administer 2-H-Ado in increasing cumulative doses (wait 15 min between doses for washout).

-

-

Data Acquisition: Record Systolic, Diastolic, and Mean Arterial Pressure (MAP) and Heart Rate (HR).

-

Analysis: Calculate % change from baseline. A selective A2A effect is characterized by a drop in MAP without the profound bradycardia seen with A1 agonists (like CPA).

Protocol B: Anti-Inflammatory Efficacy (LPS Model)

Rationale: To demonstrate the capacity of 2-H-Ado to suppress acute systemic inflammation.

Workflow:

-

Induction: Administer LPS (Endotoxin) 5 mg/kg IP to mice (C57BL/6).

-

Treatment: Administer 2-H-Ado (50 µg/kg IP) or Vehicle 30 minutes prior to LPS challenge (Prophylactic) or 1 hour post (Therapeutic).

-

Endpoint:

-

At 4 hours post-LPS, collect blood via cardiac puncture.

-

Isolate serum and quantify TNF-α and IL-6 via ELISA.

-

-

Self-Validation: The vehicle+LPS group must show high cytokine levels. The 2-H-Ado+LPS group should show statistically significant reduction (>40%).

Figure 2: Operational workflow for 2-Hexynyladenosine in vivo studies, detailing the transition from formulation to physiological readout.

Safety & Toxicology Considerations

When using 2-H-Ado, researchers must account for its potent hemodynamic effects, even if the primary study focus is non-cardiovascular (e.g., neuroprotection).

-

Hypotension: High doses (>50 µg/kg) can cause severe hypotension, potentially leading to hypoperfusion of organs. This can confound results in ischemia models. Mitigation: Monitor BP or conduct a dose-finding pilot study to identify the "hemodynamic threshold."

-

Reflex Tachycardia: While 2-H-Ado does not directly cause bradycardia (an A1 effect), the drop in blood pressure often triggers a reflex sympathetic increase in heart rate.

-

Bleeding Risk: A2A activation inhibits platelet aggregation. Care must be taken during surgeries or invasive monitoring.

References

-

Cristalli, G., et al. (1994). "2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors." Journal of Medicinal Chemistry. Link

-

Abiru, T., et al. (1991). "The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors." European Journal of Pharmacology. Link

-

Volpini, R., et al. (2002). "N6-Alkyl-2-alkynyl Derivatives of Adenosine as Potent and Selective Agonists at the Human Adenosine A3 Receptor and a Starting Point for Searching A2B Ligands." Journal of Medicinal Chemistry. Link

-

Hasko, G., et al. (2008). "Adenosine receptors: therapeutic aspects for inflammatory and immune diseases." Nature Reviews Drug Discovery. Link

-

Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. Link

Sources

2-Ethynyladenosine (2-EA) & C2-Alkynyl Analogs: Advanced Tools for Click Chemistry

The following technical guide is structured to address the application of 2-Alkynyladenosines , specifically focusing on the click-chemistry-active variant 2-Ethynyladenosine (2-EA) .

Note on Nomenclature: While 2-Hexynyladenosine is a renowned high-affinity A2A receptor agonist, it typically contains an internal alkyne which is inert to standard click chemistry (CuAAC). The standard metabolic probe for this class is 2-Ethynyladenosine (2-EA) , which possesses the required terminal alkyne. This guide focuses on the operational protocols for 2-EA, while referencing the pharmacological context of the hexynyl analogs where relevant.

Content Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Senior Researchers, RNA Biologists, Drug Discovery Scientists

Executive Summary

The interrogation of adenosine metabolism and RNA dynamics requires probes that are biologically inert yet chemically reactive. 2-Ethynyladenosine (2-EA) has emerged as the premier C2-functionalized adenosine analog for metabolic labeling. Unlike N6-substituted analogs (which can interfere with methylation pathways) or sugar-modified analogs (which may terminate chain elongation), 2-EA is readily accepted by cellular kinases and RNA polymerases—specifically Poly(A) Polymerase (PAP).

Upon metabolic incorporation into the poly(A) tails of mRNA, the terminal alkyne moiety of 2-EA serves as a bioorthogonal handle. This allows for the precise conjugation of azide-functionalized fluorophores or affinity tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This guide details the mechanistic basis, experimental protocols, and critical optimization parameters for utilizing 2-EA in high-fidelity RNA tracking and adenosine signaling studies.

Technical Introduction & Mechanistic Basis

Structural Logic: Why C2-Substitution?

Adenosine analogs must navigate a "fitness landscape" within the cell. They must be substrates for Adenosine Kinase (ADK) but resistant to Adenosine Deaminase (ADA).

-

N6-position: Modifications here (e.g., N6-methyladenosine) are common epigenetic marks. Bulky click handles at N6 can disrupt reader protein binding or interfere with natural methylation dynamics.

-

C2-position: The C2 position of the adenine ring projects into the minor groove of the RNA helix. Substituents here, such as the ethynyl group in 2-EA (or the hexynyl group in pharmacological agonists), generally do not disrupt Watson-Crick base pairing. Crucially, C2-modification renders the molecule resistant to ADA , preventing the probe from being deaminated to inosine before incorporation.

The "Hexynyl" vs. "Ethynyl" Distinction

It is critical to distinguish between the two primary C2-analogs:

-

2-Hexynyladenosine (2-HA): Contains an internal alkyne (

). It is a potent A2A Adenosine Receptor Agonist used in pharmacology but is inert to standard CuAAC click chemistry due to steric shielding and lack of a terminal proton. -

2-Ethynyladenosine (2-EA): Contains a terminal alkyne (

). This is the active probe for click chemistry. It functions as an adenosine mimic, entering the ATP pool to be incorporated into RNA.

Mechanism of Action

-

Cellular Entry: 2-EA enters via nucleoside transporters (ENT1/2).

-

Phosphorylation: Converted to 2-Ethynyl-AMP, -ADP, and -ATP by cellular kinases.

-

Incorporation: 2-Ethynyl-ATP is a substrate for Poly(A) Polymerase (PAP) , leading to its incorporation specifically at the 3' end of mRNA transcripts (poly(A) tails).

-

Detection: The "Click" reaction covalently bonds a detection tag (Azide-Fluorophore/Biotin) to the ethynyl handle.

Figure 1: Metabolic trajectory of 2-Ethynyladenosine (2-EA). Note the resistance to ADA, ensuring the probe remains in the adenosine pool for phosphorylation and RNA incorporation.

Experimental Protocols

Reagent Preparation

-

2-EA Stock: Dissolve 2-EA to 100 mM in high-grade DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Click Cocktail (Freshly Prepared):

-

CuSO4: 100 mM in water (Catalyst source).

-

THPTA (Ligand): 50 mM in water. (Tris(3-hydroxypropyltriazolylmethyl)amine protects RNA from Cu-induced degradation).

-

Sodium Ascorbate: 100 mM in water (Reducing agent; prepare fresh).

-

Azide Probe: 10 mM Azide-Fluorophore (e.g., Azide-Cy5) or Azide-Biotin in DMSO.

-

Protocol A: Metabolic Labeling of Cultured Cells (Microscopy)

Objective: Visualize global mRNA synthesis and polyadenylation.

-

Seeding: Plate cells (e.g., HeLa, HEK293) on coverslips to 70% confluency.

-

Labeling:

-

Dilute 2-EA stock to a final concentration of 50 µM - 200 µM in fresh culture medium.

-

Note: 50 µM is sufficient for 12-24h labeling; 200 µM is recommended for short pulses (1-4h).

-

Incubate at 37°C / 5% CO2.

-

-

Fixation:

-

Remove medium and wash 1x with PBS.

-

Fix with 3.7% Formaldehyde in PBS for 15 min at Room Temperature (RT).

-

Wash 2x with PBS.

-

-

Permeabilization:

-

Incubate with 0.5% Triton X-100 in PBS for 10 min at RT.

-

Wash 2x with PBS.

-

-

Click Reaction:

-

Prepare the reaction buffer (per sample):

-

PBS: 860 µL

-

CuSO4 (100 mM): 20 µL (2 mM final)

-

THPTA (50 mM): 10 µL (0.5 mM final) -> Mix Cu and THPTA first!

-

Azide-Fluorophore (10 mM): 1-5 µL (10-50 µM final)

-

Sodium Ascorbate (100 mM): 100 µL (10 mM final) -> Add last.

-

-

Add 100-200 µL of reaction buffer to each coverslip.

-

Incubate for 30 min at RT in the dark.

-

-

Washing:

-

Wash 3x with PBS containing 0.05% Tween-20 (PBST) to remove unreacted dye.

-

Stain nuclei with DAPI (1 µg/mL) for 5 min.

-

-

Imaging: Mount and image via confocal microscopy. 2-EA signal will localize primarily to the nucleolus (rRNA) and nucleoplasm (mRNA) depending on pulse length.

Protocol B: RNA Pull-Down (Sequencing/Mass Spec)

Objective: Isolate polyadenylated transcripts or adenosine-binding proteins.

-

Lysis: Lyse 2-EA labeled cells in RIPA buffer containing protease/RNase inhibitors.

-

Click Conjugation:

-

Perform Click reaction in lysate using Biotin-Azide .

-

Pre-clear lysate with Streptavidin beads to remove endogenous biotin (optional but recommended).

-

React lysate with Biotin-Azide (50 µM), CuSO4 (1 mM), THPTA (2 mM), Ascorbate (10 mM) for 1h at RT with rotation.

-

-

Precipitation: Precipitate RNA (Ethanol/NaOAc) or Proteins (Methanol/Chloroform) to remove free biotin-azide.

-

Enrichment: Resuspend and incubate with Streptavidin-Magnetic beads.

-

Elution:

-

For RNA: Elute with 95% Formamide/EDTA or digest beads with Proteinase K.

-

For Protein: Elute with boiling SDS-loading buffer.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific binding of Azide-dye. | Increase washing steps with PBST. Lower Azide concentration (try 1-5 µM). |

| RNA Degradation | Copper-induced hydrolysis. | Critical: Ensure THPTA:Cu ratio is at least 2:1 or 5:1. Keep reaction time < 30 min. |

| Low Signal | Insufficient incorporation. | Increase 2-EA concentration (up to 500 µM) or labeling duration. Check cell density (over-confluent cells metabolize slower). |

| Nuclear Punctae | Dye aggregation. | Spin down the Azide-dye stock before use. Use fresh Ascorbate. |

Comparative Analysis: 2-EA vs. Other Probes

| Feature | 5-Ethynyluridine (5-EU) | 2-Ethynyladenosine (2-EA) | N6-Propargyladenosine (N6pA) |

| Primary Target | All nascent RNA (Pol I, II, III) | Poly(A) tails (mRNA) & rRNA | Methylation sites (m6A mimics) |

| Enzyme | RNA Polymerases | Poly(A) Polymerase (PAP) | RNA Polymerases |

| Toxicity | Moderate (inhibits rRNA synth at high conc) | Low to Moderate | High (interferes with methylation) |

| Click Efficiency | High | High | Moderate (steric hindrance) |

| Application | Global Transcription Monitoring | mRNA Dynamics / Stability | Methylation interference studies |

References

-

Curreem, S. et al. (2012). Syntheses and characterization of 2-alkynyladenosines as probes for adenosine receptors.[1]Journal of Medicinal Chemistry . Link

- Context: Describes the synthesis of C2-alkynyl derivatives and their receptor affinity, establishing the "hexynyl" agonist class.

-

Grammel, M. et al. (2012). Chemical reporters for monitoring RNA synthesis and polyadenylation.[2]ChemBioChem . Link

- Context: Establishes 2-Ethynyladenosine (2-EA) as a specific metabolic label for poly(A) tails.

-

Jao, C.Y. & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with click chemistry.Proceedings of the National Academy of Sciences (PNAS) . Link

- Context: The foundational paper for metabolic RNA labeling using ethynyl-nucleosides (specifically 5-EU, laying the groundwork for 2-EA).

-

Yin, Y. et al. (2019). Click Chemistry for Visualization of Newly Synthesized RNA.[2][3]Methods in Molecular Biology . Link

- Context: Detailed protocols for CuAAC reactions on RNA in tissue and cell culture.

-

Klusmann, I. et al. (2022). 2-Ethynyladenosine as a tool to study adenosine to inosine editing.Nucleic Acids Research . Link

- Context: Demonstrates the ADA resistance of C2-substituted probes.

Sources

In-Depth Technical Guide: Metabolic Labeling and Pharmacokinetic Profiling of 2-Hexynyladenosine

Executive Summary

The development of selective purinergic signaling modulators is a cornerstone of modern cardiovascular and anti-inflammatory pharmacology. 2-Hexynyladenosine (2-HA) and its derivatives, such as HENECA (2-hexynyladenosine-5'-N-ethyluronamide), have emerged as highly potent and selective agonists for the Adenosine A2A and A3 receptors[1]. However, endogenous adenosine suffers from extreme metabolic lability—it is rapidly degraded by adenosine deaminase (ADA) and adenosine kinase (AK), resulting in a half-life of mere seconds[2].

To validate 2-HA as a viable therapeutic pharmacophore, researchers must map its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides a comprehensive technical framework for the isotopic metabolic labeling of 2-HA, detailing the rational design behind its structure, the methodologies used to trace its metabolic fate, and the critical chemical distinctions between internal and terminal alkynes in biological probes.

Structural Rationale & Chemical Biology Distinctions

Overcoming Metabolic Lability

The substitution of a hexynyl group at the C2 position of the adenine ring serves a dual purpose:

-

Receptor Selectivity: The hydrophobic hexynyl chain optimally occupies the auxiliary binding pocket of the A2A receptor, yielding a

of ~4 nM and a 36-fold selectivity over the A1 receptor[2]. -

Enzymatic Resistance: The steric bulk at the C2 position physically blocks the active site of ADA, preventing the rapid deamination that plagues natural adenosine.

Clarifying "Metabolic Labeling": 2-HA vs. 2-EA

A critical distinction must be made in the literature regarding alkynyl-modified nucleosides. 2-Ethynyladenosine (2-EA) contains a terminal alkyne and is widely utilized as a metabolic label for tracking nascent RNA transcription via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

In contrast, 2-Hexynyladenosine (2-HA) contains an internal alkyne (hex-1-ynyl). Internal alkynes are sterically hindered and lack the acidic terminal proton required to form the copper-acetylide intermediate. Consequently, 2-HA is highly unreactive under standard click chemistry conditions. Therefore, the "metabolic labeling" of 2-HA in drug development refers strictly to isotopic radiolabeling (e.g.,

Strategies for Isotopic Metabolic Labeling

To perform rigorous mass balance and metabolite identification, 2-HA is synthesized with isotopic labels:

-

Tritium (

H) Labeling: Typically incorporated via catalytic tritiation of a precursor double bond in the hexynyl chain. This provides the ultra-high specific activity required for receptor binding assays[1]. -

Carbon-14 (

C) Labeling: Incorporated into the core purine ring (e.g., at the C8 position) to ensure the radiolabel is not lost during peripheral aliphatic metabolism. Used primarily for in vivo mass balance and excretion studies. -

Stable Isotope Labeling (SIL):

C or

Workflow of 2-Hexynyladenosine metabolic tracing and receptor activation.

Experimental Protocols

The following self-validating protocols describe how metabolically labeled 2-HA is utilized to evaluate its pharmacological profile.

Protocol 1: In Vitro Metabolic Stability & Profiling

Causality: While 2-HA resists ADA, its aliphatic hexynyl chain is theoretically vulnerable to Cytochrome P450-mediated

-

Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 1 mg/mL pooled HLMs, 3.3 mM MgCl

, and 100 mM potassium phosphate buffer (pH 7.4). -

Substrate Addition: Add

-2-HA to a final concentration of 10 µM (approx. -

Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile to precipitate microsomal proteins.

-

Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

-

Radio-HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column coupled to an inline flow scintillation analyzer. The disappearance of the parent peak and the emergence of polar metabolite peaks dictate the intrinsic clearance (

) rate.

Step-by-step protocol for in vitro metabolic labeling and profiling of 2-HA.

Protocol 2: Radioligand Receptor Binding Assay